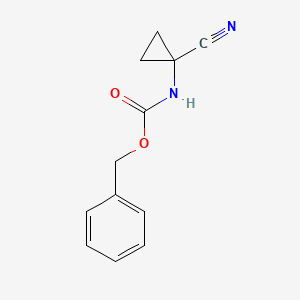

Cbz-1-Amino-1-cyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(1-cyanocyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPPFSCYFICDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cbz-1-Amino-1-cyclopropanecarbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of Benzyl (1-cyanocyclopropyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Benzyl (1-cyanocyclopropyl)carbamate, also known as Cbz-1-Amino-1-cyclopropanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize unique molecular scaffolds. We will explore the molecule's structural characteristics, spectroscopic data, stability, and its role as a valuable building block in the synthesis of complex organic molecules.

Benzyl (1-cyanocyclopropyl)carbamate (Figure 1) is a synthetic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure is distinguished by three key functional components: a rigid cyclopropane ring, a versatile nitrile group, and an amine protected by the well-established benzyloxycarbonyl (Cbz or Z) group.

The cyclopropane moiety introduces significant conformational rigidity, making it a valuable non-proteinogenic amino acid analogue for designing peptides and small molecules with constrained topologies.[1][2] Such conformational locking can lead to enhanced binding affinity, selectivity, and metabolic stability in drug candidates.[1] The nitrile group serves as a versatile synthetic handle, capable of being transformed into other critical functional groups such as amines or carboxylic acids. The Cbz protecting group offers robust protection for the amine under various reaction conditions while allowing for selective removal when needed.[3][4] This combination of features makes this compound a potent building block for constructing novel therapeutics.[5]

Figure 1. Key functional components of the title compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases and provide a foundational understanding of the compound's physical nature.

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(1-cyanocyclopropyl)carbamate | [6] |

| CAS Number | 1159735-22-4 | [6][7][8] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [6][7][9] |

| Molecular Weight | 216.24 g/mol | [7] |

| Exact Mass | 216.089874 | [9] |

| Appearance | Data not consistently available; likely a solid | N/A |

| Purity | Typically ≥95% | [7] |

| Boiling Point | 418.5 ± 34.0 °C (Predicted) | [7][9] |

| Density | 1.23 g/cm³ (Predicted) | [9] |

| InChI Key | OKPPFSCYFICDPU-UHFFFAOYSA-N | [6][9] |

| Canonical SMILES | N#CC1(NC(=O)OCC2=CC=CC=C2)CC1 | [6][8] |

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic protons of the benzyl group should appear as a multiplet in the 7.3-7.4 ppm region. The benzylic methylene protons (-O-CH₂-Ph) would likely present as a singlet around 5.1 ppm. The N-H proton of the carbamate will appear as a broad singlet, with its chemical shift being solvent-dependent. The diastereotopic methylene protons of the cyclopropane ring are expected to be multiplets in the 1.0-1.7 ppm range.[10]

-

¹³C NMR: The carbon spectrum would feature a nitrile carbon (C≡N) signal around 118-122 ppm. The carbonyl carbon (C=O) of the carbamate would be observed further downfield, typically around 155 ppm. Aromatic carbons would resonate in the 127-136 ppm region. The benzylic carbon (-O-CH₂-Ph) is expected around 67 ppm, while the cyclopropyl carbons would appear in the highly shielded upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present. Key absorption bands would include:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2240 cm⁻¹: C≡N stretching of the nitrile group (a sharp, medium-intensity band).

-

~1720 cm⁻¹: C=O stretching of the carbamate carbonyl group (a strong band).[11]

-

~1520 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

~1250 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (MS)

In mass spectrometry, the protonated molecular ion [M+H]⁺ would be expected at m/z 217.25. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the carbamate linkage, providing structural confirmation. Techniques like HPLC-ESI/MS-MS can be employed for sensitive detection and quantification in complex matrices.[12][13]

Synthesis, Reactivity, and Stability

Plausible Synthetic Pathway

While multiple routes to 1-aminocyclopropane derivatives exist, a common and logical approach involves the Strecker synthesis from a cyclopropane precursor, followed by N-protection.[14][15] A plausible synthesis for this compound would start with 1-aminocyclopropane-1-carbonitrile hydrochloride.[16] This intermediate can be neutralized and subsequently reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction) to install the Cbz protecting group.[4][17]

Figure 2. A proposed synthetic route to the title compound.

Reactivity and Chemical Stability

The reactivity of the molecule is dictated by its three primary functional groups.

-

Cbz Protecting Group: The benzyloxycarbonyl group is known for its stability under a wide range of conditions, including mildly acidic and basic environments.[4] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which yields the free amine, toluene, and carbon dioxide.[4][18] This deprotection method is clean and efficient but is incompatible with other reducible functional groups in the molecule. Alternative methods include treatment with strong acids like HBr in acetic acid.[4]

-

Nitrile Group: The cyano group is a versatile functional moiety. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (forming Cbz-1-amino-1-cyclopropanecarboxylic acid). Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to afford the primary amine (benzyl (1-(aminomethyl)cyclopropyl)carbamate).

-

Cyclopropane Ring: The three-membered ring is characterized by significant ring strain (~27 kcal/mol). Despite this, the cyclopropane ring is generally stable under many synthetic conditions.[19] Its stability can be influenced by substituents; however, ring-opening reactions typically require harsh conditions or specific catalytic activation, which are not common in standard peptide synthesis or functional group manipulations.[20] This inherent stability is a key attribute for its use as a rigid scaffold in drug design.[19]

Figure 3. Key chemical transformations of the title compound.

Applications in Research and Drug Development

This compound is primarily used as a specialized building block in synthetic organic chemistry.

-

Constrained Peptidomimetics: The most significant application is in the synthesis of peptides and peptidomimetics.[20][21] Incorporating this rigid amino acid analogue into a peptide backbone restricts conformational freedom. This can be a powerful strategy to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a biological target, such as an enzyme or receptor.[2]

-

Novel Scaffolds for Drug Discovery: The unique stereochemical and electronic properties of the cyclopropane ring make it an attractive feature in novel drug candidates.[1][5] Molecules containing this moiety have been explored for a wide range of therapeutic areas, including antiviral, antibacterial, and enzyme inhibitory applications.[20][21] This building block provides a direct route to introduce the 1-amino-1-cyanocyclopropyl motif into larger, more complex molecular architectures.

-

Mechanistic Probes: Due to its constrained nature, it can be used to synthesize probes to study protein-ligand interactions and enzyme mechanisms.[20] By understanding how the rigid structure affects binding, researchers can gain insights into the requirements of the target's binding pocket.

Handling, Storage, and Safety

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9] For long-term stability, storage under an inert atmosphere may be beneficial.

-

Safety: While specific toxicity data is limited, compounds containing nitrile groups should be handled with caution due to the potential for release of hydrogen cyanide under strongly acidic conditions. The GHS classification for the parent compound, 1-amino-1-cyclopropanecarbonitrile hydrochloride, includes warnings for acute toxicity and skin/eye irritation.[7][16]

Conclusion

This compound is a highly valuable, albeit specialized, reagent for organic synthesis and medicinal chemistry. Its unique structure, combining a rigid cyclopropane scaffold, a versatile nitrile handle, and a robustly protected amine, provides chemists with a powerful tool for creating conformationally constrained molecules. Understanding its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective application in the rational design of novel peptides, probes, and therapeutic agents.

References

-

PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Stammer, C. H. (1984). The synthesis of cyclopropane amino acids and peptides. Google Patents.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Serra-Compte, A., et al. (2017). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. Retrieved from [Link]

-

Pinho e Melo, T. M. V. D. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Al-Zoubi, R. M., & Marion, O. (2009). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Retrieved from [Link]

- CN103864635A. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

-

NIST. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-Oleyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Citronellyl nitrile. National Center for Biotechnology Information. Retrieved from [Link]

- US4367344A. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.

-

Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing Alpha-Amino Acids. 1. 1-aminocyclopropanecarboxylic Acid and Other 2,3-methanoamino Acids. Chemical Reviews, 107(11), 4493-537. Retrieved from [Link]

-

Pinho e Melo, T. M. V. D. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]

-

DiRocco, D. A., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Retrieved from [Link]

-

Tang, M., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 13(12), 3467-3474. Retrieved from [Link]

-

El-Sayed, R., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

-

Bohnstedt, A. C., et al. (1997). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society, 119(49), 11766-11783. Retrieved from [Link]

-

Taylor, D. C., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-51. Retrieved from [Link]

-

Hoffman, N. E., et al. (1982). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Biochemical and Biophysical Research Communications, 104(2), 765-70. Retrieved from [Link]

-

Dömling, A., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(18), 4177. Retrieved from [Link]

- EP0025141B1. (1983). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. Google Patents.

-

Zhao, Z., et al. (2003). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry, 42(7), 2089-103. Retrieved from [Link]

-

Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Moss, B. W., et al. (1998). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. Biophysical Journal, 74(6), 3176-85. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CAS 1159735-22-4 | this compound - Synblock [synblock.com]

- 8. 1159735-22-4|this compound|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 11. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 15. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 16. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 18. Cbz-Protected Amino Groups [organic-chemistry.org]

- 19. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 21. Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Cbz-1-Amino-1-cyclopropanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "versatile player" of significant strategic importance.[1] Its inclusion in drug candidates often addresses critical roadblocks in discovery, such as enhancing metabolic stability, increasing potency, improving brain permeability, and reducing off-target effects.[1] The rigid, three-membered ring introduces a defined conformational constraint, which can be pivotal for optimizing ligand-receptor binding.[2] At the heart of many of these advanced scaffolds lies 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, which serve as invaluable, non-proteinogenic building blocks.[3][4]

This guide provides an in-depth technical overview of the synthesis and characterization of a key derivative: Cbz-1-Amino-1-cyclopropanecarbonitrile. The carboxybenzyl (Cbz) group is a cornerstone of peptide chemistry, offering robust protection of amino functionalities that is readily removable under specific conditions.[5][6] By combining the strategic cyclopropyl core with the versatile Cbz protecting group, we generate a building block primed for incorporation into complex molecular architectures. This document will detail the synthetic pathway, explain the underlying chemical principles, and outline a rigorous analytical workflow for structural verification and purity assessment.

Part 1: Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively approached through a modified Strecker synthesis, a classic and reliable method for preparing α-aminonitriles.[7][8][9] The overall strategy involves the formation of the core 1-amino-1-cyclopropanecarbonitrile, which is then protected with the Cbz group.

The Core Synthesis: A Modified Strecker Reaction

The Strecker synthesis classically involves the reaction of an aldehyde or ketone with ammonia and cyanide.[10][11] For our target, this requires a cyclopropanone precursor, which reacts with a source of ammonia and cyanide to form the desired α-aminonitrile.

Reaction Mechanism: The process is initiated by the condensation of the cyclopropanone carbonyl group with ammonia to form an intermediate imine.[8][9] This step is often acid-catalyzed to facilitate the dehydration and formation of the iminium ion. Subsequently, a cyanide ion, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[8][10] This nucleophilic addition yields the stable 1-amino-1-cyclopropanecarbonitrile product.

N-Protection: Installing the Cbz Group

With the core aminonitrile in hand, the next critical step is the protection of the primary amine. The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, a procedure refined over decades for its efficiency and scalability.[12][13]

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution. The free amine of the cyclopropanecarbonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is conducted in the presence of a base (e.g., sodium carbonate, sodium bicarbonate) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[12]

Integrated Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final protected product.

Caption: Overall workflow for the synthesis of this compound.

Part 2: Experimental Protocol: A Self-Validating System

This protocol is designed for clarity and reproducibility. Each step includes causality behind the chosen conditions, ensuring the process is self-validating.

Safety First: This synthesis involves highly toxic materials, including cyanide salts and lachrymatory benzyl chloroformate. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of 1-Amino-1-cyclopropanecarbonitrile

-

Reaction Setup: To a solution of cyclopropanone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.2 eq) followed by sodium cyanide (1.2 eq) in water.

-

Causality: Conducting the reaction at 0 °C controls the exothermicity of the cyanide addition. Methanol/water is a common solvent system for Strecker reactions, ensuring solubility of both organic and inorganic reagents.[10]

-

-

Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Causality: TLC allows for qualitative monitoring of the consumption of the starting ketone, preventing premature work-up.

-

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove methanol. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Causality: The organic solvent extracts the aminonitrile product from the aqueous phase containing inorganic salts. Multiple extractions ensure a high recovery yield.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-cyclopropanecarbonitrile.

-

Causality: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with the subsequent protection step. The product is often used directly in the next step without further purification.

-

N-Protection with Benzyl Chloroformate (Cbz-Cl)

-

Reaction Setup: Dissolve the crude 1-amino-1-cyclopropanecarbonitrile (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., 1,4-dioxane or THF). Cool the solution to 0 °C in an ice bath. Add sodium carbonate (2.5 eq) to the solution.

-

Causality: The biphasic system ensures that both the organic substrate and the inorganic base are accessible. Cooling to 0 °C is critical to control the reactivity of the highly electrophilic Cbz-Cl and to minimize side reactions. The excess base ensures the reaction medium remains alkaline.[12]

-

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: Dropwise addition prevents a rapid, uncontrolled reaction and potential di-acylation or other side reactions. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Carefully acidify the aqueous layer to pH 2 with cold 1 M HCl.

-

Causality: The ether wash removes non-polar impurities. Acidification protonates the carboxylate (if any hydrolysis occurred) and precipitates the Cbz-protected product, which is typically a solid.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Causality: Recrystallization is a powerful technique for removing minor impurities, yielding a product of high analytical purity.

-

Part 3: Analytical Characterization

Unambiguous characterization is paramount to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic & Chromatographic Data

| Technique | Expected Result / Observation | Purpose |

| ¹H NMR | Multiplets for cyclopropyl protons (~1.0-1.8 ppm). Singlet for benzylic CH₂ (~5.1 ppm). Multiplet for aromatic protons (~7.3-7.4 ppm). Broad singlet for N-H proton. | Confirms the presence and connectivity of all proton environments. |

| ¹³C NMR | Signals for cyclopropyl carbons (~15-35 ppm). Signal for the quaternary cyclopropyl carbon attached to N and CN. Signal for nitrile carbon (C≡N) (~118-125 ppm). Signal for benzylic CH₂ (~67 ppm). Signals for aromatic carbons (~128-136 ppm). Signal for carbamate carbonyl (C=O) (~155 ppm).[14] | Confirms the carbon skeleton and the presence of key functional groups. |

| FT-IR | N-H stretch (~3300 cm⁻¹). Aromatic C-H stretch (~3030 cm⁻¹). C≡N stretch (weak to medium, ~2240 cm⁻¹). C=O stretch (strong, ~1690-1710 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). | Verifies the presence of critical functional groups (nitrile, carbamate, amine). |

| Mass Spec (MS) | Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight (C₁₂H₁₂N₂O₂ = 216.24 g/mol ). | Confirms the molecular weight of the target compound.[14] |

| HPLC | A single major peak under appropriate conditions. | Assesses the purity of the final compound.[13] |

Characterization Workflow Diagram

This diagram outlines the logical sequence of analysis performed on the final product.

Caption: Standard workflow for the analytical characterization of the final compound.

References

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

-

Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

- Process for producing N-protected amino acid.

-

Cbz-Protected Amino Groups. Organic Chemistry. [Link]

-

Strecker amino acid synthesis. chemeurope.com. [Link]

-

Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Process for preparing enantiomerically enriched amino-alcohols.

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1183. [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

-

Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 14(1), 113-120. [Link]

-

Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. International Journal of Creative Research Thoughts, 11(10). [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Journal of Chromatography A, 943(1), 57-65. [Link]

-

The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351. [Link]

-

1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker_amino_acid_synthesis [chemeurope.com]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 14. ijcrt.org [ijcrt.org]

Spectroscopic Data of Cbz-1-Amino-1-cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Unique Scaffold

Cbz-1-Amino-1-cyclopropanecarbonitrile is a fascinating molecule that holds considerable interest for researchers in medicinal chemistry and drug development. Its structure combines the rigid, three-membered cyclopropyl ring with a protected amine and a nitrile group. This unique amalgamation of functional groups imparts specific conformational constraints and electronic properties, making it a valuable building block for novel therapeutics. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the aminonitrile portion serves as a versatile precursor for various amino acid and heterocyclic derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a publicly available, comprehensive experimental dataset for this specific molecule is limited, this document synthesizes predictive data based on established principles and analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data, empowering researchers to confidently characterize this and similar compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the Cbz protecting group, the cyclopropyl ring, and the amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | - | The five protons of the phenyl ring will appear as a complex multiplet. |

| Benzylic (CH₂) | ~5.15 | Singlet | - | The two benzylic protons are chemically equivalent and show a characteristic singlet. |

| Amine (NH) | 5.5 - 6.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. |

| Cyclopropyl (CH₂) | 1.2 - 1.6 | Multiplet | Diastereotopic | The four protons on the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet. |

Causality Behind Experimental Choices in ¹H NMR: The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm, which can be used for spectral calibration.[1] For compounds with limited solubility in CDCl₃, other solvents like DMSO-d₆ or Acetone-d₆ can be employed, though this will influence the chemical shifts, particularly of the labile N-H proton.[2]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide a count of the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~155 | The carbamate carbonyl is a key diagnostic peak. |

| Aromatic (C₆H₅) | 128 - 136 | Multiple signals are expected for the aromatic carbons. |

| Benzylic (CH₂) | ~67 | The benzylic carbon of the Cbz group. |

| Nitrile (C≡N) | 118 - 125 | The chemical shift of the nitrile carbon is a characteristic feature.[3] |

| Quaternary Cyclopropyl (C) | 30 - 40 | The carbon atom of the cyclopropyl ring bonded to the amine and nitrile. |

| Cyclopropyl (CH₂) | 15 - 25 | The two methylene carbons of the cyclopropyl ring. |

Expertise in ¹³C NMR Interpretation: The chemical shift of the carbamate carbonyl (~155 ppm) is a highly reliable indicator of the Cbz protecting group.[4] The upfield chemical shifts of the cyclopropyl carbons are a direct consequence of the ring strain and the unique hybridization of these atoms.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

Materials:

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]

-

High-quality 5 mm NMR tube[5]

-

Pipettes

-

Vial

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][6]

-

Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer: Using a clean pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles, as they can degrade spectral resolution.[1]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument's software will then be used to lock onto the deuterium signal of the solvent, shim the magnetic field to homogeneity, and acquire the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR spectrum. This is followed by phasing, baseline correction, and referencing of the chemical shifts.

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carbamate and nitrile moieties.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C≡N (Nitrile) | Stretching | 2210 - 2260 | Medium, Sharp |

| C=O (Carbamate) | Stretching | 1680 - 1720 | Strong[7] |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1000 - 1250 | Medium[8] |

Trustworthiness of IR Data: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the Cbz protector.[7] Simultaneously, a sharp, medium-intensity peak around 2240 cm⁻¹ provides strong evidence for the nitrile functional group.[9][10] The combination of these two peaks is highly characteristic of the target molecule's structure.

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This method is straightforward and avoids the use of mulling agents that can obscure parts of the spectrum.

Materials:

-

This compound (~1-2 mg)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.

-

Film Casting: Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.[11]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Caption: Workflow for IR Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₂N₂O₂. The predicted exact mass is 216.0899 g/mol .

Ionization Technique Considerations: For a molecule of this nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable to minimize fragmentation and ensure the observation of the molecular ion.[12] ESI is particularly well-suited for molecules that can be readily ionized in solution.

Expected Ions (ESI-MS):

-

[M+H]⁺: 217.0977

-

[M+Na]⁺: 239.0796

Predicted Fragmentation Pattern (Electron Ionization - for structural information): While EI is a "hard" ionization technique that causes extensive fragmentation, it can be useful for structural confirmation. Key predicted fragmentation pathways include:

-

Loss of the benzyl group (C₇H₇•): This would result in a fragment at m/z 125.

-

Loss of the benzyloxy group (C₇H₇O•): Leading to a fragment at m/z 107.

-

Formation of the tropylium ion (C₇H₇⁺): A very common and stable fragment at m/z 91.

-

Loss of the nitrile group (•CN): Resulting in a fragment at m/z 190.

-

Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Materials:

-

This compound (~1 mg)

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Formic acid (for promoting protonation in positive ion mode)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Ionization Enhancement: Add a small amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate the formation of [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Spectrometer Parameters: Set the mass spectrometer to operate in positive ion mode and define the appropriate mass range for data acquisition. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

IV. Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the robust experimental protocols outlined herein, researchers, scientists, and drug development professionals can confidently characterize this and other novel chemical entities. The synthesis of predictive data with field-proven methodologies offers a powerful toolkit for accelerating research and development in the pharmaceutical sciences.

V. References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Supporting Information for H Amination. Direct Synthesis of Benzylic Carbamates. (n.d.). Retrieved from a public repository.

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from a public educational resource.

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from a public educational resource.

-

Puig-Castellví, F., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 444.

-

Introduction to Proteomics and Mass spectrometry. (n.d.). Retrieved from a public educational resource.

-

Bernstein, M. P., et al. (1995). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 454, 327.

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 19). 5 Nitrile IR Tips. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wysocki, V. H., & Resing, K. A. (2002). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

ResearchGate. (n.d.). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

-

Reddit. (2024, June 20). chemical shift of carbamate. Retrieved from [Link]

-

SciSpace. (2014, September 1). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]

-

YouTube. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]

-

ResearchGate. (2016, May 21). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from a public educational resource.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Krause, E., et al. (2004). The contributions of specific amino acid side chains to signal intensities of peptides in matrix-assisted laser desorption/ionization mass spectrometry. Journal of mass spectrometry, 39(8), 867-876.

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Molecules, 28(23), 7896.

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. reddit.com [reddit.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Cbz-1-Amino-1-cyclopropanecarbonitrile: A Constrained Amino Acid Analog for Advanced Peptide and Medicinal Chemistry

Abstract

Introduction: The Strategic Value of Conformational Constraint in Drug Design

The incorporation of unnatural amino acids into peptides and small molecule therapeutics has become a cornerstone of modern drug discovery.[1] By moving beyond the canonical 20 proteinogenic amino acids, medicinal chemists can fine-tune the pharmacological properties of a molecule, enhancing its potency, selectivity, and metabolic stability. Among the diverse array of unnatural amino acids, conformationally constrained analogs have garnered significant attention.[2] These rigid structures reduce the conformational flexibility of a peptide or small molecule, which can lead to a number of desirable outcomes:

-

Enhanced Receptor Binding: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a target receptor is minimized, often resulting in a significant increase in binding affinity.

-

Increased Selectivity: A rigid conformation can favor binding to a specific receptor subtype over others, reducing off-target effects and improving the therapeutic window.

-

Improved Metabolic Stability: The unnatural backbone and constrained nature of these amino acids can render peptides less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.[3]

The cyclopropyl group is an exceptionally effective conformational constraint due to its small size and rigid, three-membered ring structure. Its incorporation into an amino acid framework, as in 1-aminocyclopropanecarboxylic acid (ACC), has been shown to impart unique structural and biological properties.[4] Cbz-1-Amino-1-cyclopropanecarbonitrile serves as a key synthetic precursor to these valuable building blocks, offering a versatile platform for the introduction of the 1-aminocyclopropane-1-carboxylic acid moiety.

Synthesis and Characterization of this compound

While a specific, detailed experimental protocol for the synthesis of this compound (also known as Benzyl (1-cyanocyclopropyl)carbamate) is not extensively documented in readily accessible literature, its synthesis can be approached through established methods for the formation of cyclopropane rings and the protection of amino groups. A plausible synthetic route is outlined below, based on analogous reactions.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the cyclopropanation of a suitable precursor followed by protection of the amino group. One potential route could start from a protected aminonitrile that is then subjected to a cyclopropanation reaction.

Alternatively, a more common strategy for the synthesis of the related 1-aminocyclopropanecarboxylic acid involves the use of nitroacetate and a 1,2-dihaloethane for the cyclopropanation step, followed by reduction of the nitro group to an amine and subsequent hydrolysis of the ester.[5] The amino group could then be protected with a Cbz group.

A key starting material for the Cbz protection step is benzyl carbamate. Its synthesis is well-established and can be achieved by the reaction of benzyl chloroformate with aqueous ammonia.[6]

Caption: Hypothetical synthetic pathways.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons (multiplets between 7.3-7.5 ppm), and the diastereotopic protons of the cyclopropane ring (multiplets in the upfield region).[5]

-

¹³C NMR: Would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclopropane ring attached to the nitrile and amino groups, and the methylene carbons of the cyclopropane ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the C≡N stretch of the nitrile, and the aromatic C-H stretches. For the related benzyl carbamate, characteristic peaks are observed for the -NH stretch (3364 cm⁻¹), C=O stretch (1713 cm⁻¹), and -NH bend (1616 cm⁻¹).[5]

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (216.24 g/mol ).[7]

-

Melting Point: A sharp melting point range would indicate a high degree of purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [7] |

| Molecular Weight | 216.24 g/mol | [7] |

| CAS Number | 1159735-22-4 | [7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point (Predicted) | 418.5 ± 34.0 °C | [7] |

| Density (Predicted) | 1.23 g/cm³ | [7] |

Chemical Transformations and Derivatization

This compound is a versatile intermediate that can be readily transformed into the corresponding carboxylic acid, which is the direct precursor for peptide synthesis.

Hydrolysis of the Nitrile Group

The conversion of the nitrile functionality to a carboxylic acid is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[9][10]

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of a suitable organic solvent (e.g., dioxane or acetic acid) and aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Base-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend this compound in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. An alcohol co-solvent (e.g., ethanol) may be added to improve solubility.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is necessary.

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The resulting Cbz-1-aminocyclopropane-1-carboxylic acid is a valuable building block for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]

General Protocol for SPPS using Cbz-1-Amino-1-cyclopropanecarboxylic Acid

This protocol assumes the use of a standard Fmoc-based SPPS strategy, where the Cbz group on the cyclopropane amino acid serves as an orthogonal protecting group.

-

Resin Preparation: Start with a pre-loaded resin (e.g., Fmoc-Rink Amide resin for a C-terminal amide) or load the first amino acid onto a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid).

-

Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling of Cbz-1-Amino-1-cyclopropanecarboxylic Acid:

-

In a separate vessel, pre-activate the Cbz-1-Amino-1-cyclopropanecarboxylic acid by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA, NMM).

-

Add the activated amino acid solution to the washed resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Cbz Deprotection:

-

Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

The Cbz group is stable to TFA and will remain on the cyclopropane amino acid. It can be removed in a subsequent step via catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with a strong acid like HBr in acetic acid.

-

Caption: General workflow for Solid-Phase Peptide Synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the care afforded to all novel laboratory chemicals. Based on the safety information for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For the hydrochloride salt of the parent compound, 1-amino-1-cyclopropanecarbonitrile, GHS hazard statements indicate that it may be a flammable solid, toxic if swallowed, and may cause skin and eye irritation.[13]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its strategic importance lies in its ability to serve as a stable precursor to 1-aminocyclopropanecarboxylic acid, a moiety known to enhance the biological properties of therapeutic molecules. This guide has provided a framework for the synthesis, characterization, and application of this compound, drawing upon established chemical principles and protocols for analogous structures. While a definitive, published synthesis and full characterization data remain to be widely disseminated, the information presented herein offers a solid foundation for researchers to explore the potential of this constrained amino acid analog in their drug discovery and development endeavors.

References

-

1-Aminocyclopropane-1-carboxylic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]

-

Benzyl Carbamate | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Nitrile to carboxylic acid in basic conditions - YouTube. (2018, March 7). Retrieved January 20, 2026, from [Link]

-

H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. (n.d.). Retrieved January 20, 2026, from [Link]

-

Nitrile to Carboxylic Acid - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).

-

1-(Cbz-amino)cyclopropanecarboxylic Acid - Pharmaceutical-Grade Intermediate at Best Price. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzyl carbamate - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

A new synthesis of 1-aminocyclopropane-1-carboxylic acid and of its (E)- and (Z)-2-substituted analogues (R = CH3;i-Pr;C6H5) has been performed by means of the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]

-

Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. US3948968A - Preparation of nitriles from carboxylic acids - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. 1-(Cbz-amino)cyclopropanecarboxylic Acid - Pharmaceutical-Grade Intermediate at Best Price [jigspharma.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 12. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Cbz-1-Amino-1-cyclopropanecarbonitrile in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and electronic properties offer significant advantages in drug design, including enhanced metabolic stability, improved potency, and refined selectivity. This guide focuses on a particularly valuable building block: Cbz-1-Amino-1-cyclopropanecarbonitrile. We will explore its synthesis, chemical properties, and pivotal role as a constrained amino acid surrogate in the development of innovative therapeutics. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for researchers at the forefront of pharmaceutical innovation.

The Cyclopropyl Moiety: A Small Ring with a Large Impact in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at addressing common challenges in drug discovery.[1] The inherent ring strain of this three-membered carbocycle imparts a unique set of properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.[2]

Key advantages of the cyclopropyl group include:

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to a longer drug half-life and reduced clearance.[4]

-

Increased Potency: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule, which can pre-organize it into a bioactive conformation for optimal receptor binding. This can lead to a more favorable entropic contribution to the binding affinity.

-

Improved Selectivity: By locking a portion of the molecule in a specific orientation, off-target interactions can be minimized, leading to a better safety profile.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as pKa and lipophilicity, which can in turn affect cell permeability and reduce P-glycoprotein efflux.

-

Alkene Bioisostere: The cyclopropane ring can serve as a stable isosteric replacement for a carbon-carbon double bond, maintaining a similar spatial arrangement while improving the metabolic profile.[1][5]

These attributes have led to the successful integration of the cyclopropyl moiety into numerous FDA-approved drugs across various therapeutic areas, including antivirals, antibiotics, and oncology agents.[6]

This compound: A Versatile Building Block

This compound, also known as Benzyl (1-cyanocyclopropyl)carbamate, is a bifunctional molecule that combines the desirable features of the cyclopropane ring with the synthetic versatility of an amino group and a nitrile.[7] The carboxybenzyl (Cbz or Z) protecting group provides a robust yet readily cleavable mask for the amine, allowing for selective transformations at other parts of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1159735-22-4 | [7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [7] |

| Molecular Weight | 216.24 g/mol | [7] |

| Appearance | White to off-white powder or solid | [8] |

| Boiling Point | ~418.5 °C (Predicted) | [7] |

| Density | ~1.23 g/cm³ | [7] |

| XLogP3 | 1.05 | [7] |

Synthesis of this compound

Diagram 1: Proposed Synthetic Pathway for this compound

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. longdom.org [longdom.org]

- 3. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

The Strategic Deployment of Cbz-1-Amino-1-cyclopropanecarbonitrile for the Generation of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The incorporation of strained ring systems, particularly the cyclopropane moiety, has emerged as a powerful strategy to impart favorable physicochemical properties such as increased metabolic stability and improved binding affinity.[1][2] This guide delves into the synthetic utility of a specialized building block, Cbz-1-Amino-1-cyclopropanecarbonitrile, as a versatile precursor for a diverse array of novel heterocyclic compounds. We will explore the strategic considerations behind its use, provide detailed, field-proven protocols for its conversion into valuable heterocyclic systems, and elucidate the underlying mechanistic principles that govern these transformations.

The Intrinsic Value of the 1-Amino-1-cyanocyclopropane Core

The this compound building block presents a unique convergence of functionalities ripe for exploitation in heterocyclic synthesis. The inherent ring strain of the cyclopropane imparts a degree of steric constraint and influences the electronic properties of the molecule, often leading to enhanced biological activity.[3][4] The geminal amino and cyano groups at the C1 position provide two orthogonal points of reactivity, a nucleophilic amine (transiently deprotected or in its protected form) and an electrophilic nitrile. This bifunctional nature is the cornerstone of its utility in constructing diverse heterocyclic rings.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |

| Molecular Weight | 216.24 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in many organic solvents | [6] |

The benzyloxycarbonyl (Cbz) protecting group plays a crucial role, offering robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed via standard hydrogenolysis protocols.[6] This allows for strategic deprotection at the desired stage of a synthetic sequence, further expanding the synthetic possibilities.

Strategic Pathways to Novel Heterocycles

The true potential of this compound is realized in its reactions with various dinucleophilic reagents, leading to the formation of unique spiro-heterocyclic frameworks. These spirocyclic systems, where two rings share a single atom, are of particular interest in drug discovery due to their rigid, three-dimensional structures which can effectively probe biological target binding pockets.

Synthesis of Spiro-1,2,4-Triazoles: A Gateway to Bioactive Scaffolds

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs.[7] The reaction of this compound with hydrazine derivatives provides a direct route to spiro-1,2,4-triazoles.

Conceptual Workflow for Spiro-1,2,4-Triazole Synthesis:

Caption: Workflow for the synthesis of spiro-1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of a Spiro-1,2,4-triazole Derivative

Step 1: Amidrazone Formation

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amidrazone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to the Spiro-1,2,4-triazole

-

Dissolve the crude amidrazone in a suitable solvent such as acetic acid or ethanol.

-

Heat the solution at reflux for 8-12 hours. The cyclization can be promoted by the addition of a catalytic amount of a mineral acid (e.g., HCl).

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spiro-1,2,4-triazole.

Mechanistic Insights:

The reaction proceeds through the initial nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group, forming an amidrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen of the hydrazine moiety and the electrophilicity of the carbamate carbonyl (following a potential rearrangement or activation), leads to the formation of the stable 1,2,4-triazole ring. The Cbz group can either be retained or cleaved during the cyclization depending on the reaction conditions.

Accessing Spiro-Oxadiazoles and -Tetrazoles: Expanding the Heterocyclic Diversity

The versatility of the 1-amino-1-cyanocyclopropane core extends to the synthesis of other important five-membered heterocycles.

Reaction with Hydroxylamine:

The reaction with hydroxylamine hydrochloride in the presence of a base can lead to the formation of spiro-1,2,4-oxadiazoles. The initial step involves the formation of an N-hydroxy-amidrazone, which then undergoes cyclization.

Reaction with Azides:

The [3+2] cycloaddition of azides (e.g., sodium azide in the presence of a Lewis acid) to the nitrile functionality can provide access to spiro-tetrazoles, a class of compounds known for their applications as carboxylic acid bioisosteres.[8]

General Reaction Scheme for Heterocycle Synthesis:

Caption: General synthetic routes to spiro-heterocycles.

The Cbz Group: More Than Just a Protecting Group

While the primary role of the Cbz group is to protect the amine, its influence on the reactivity of the molecule should not be underestimated. The electron-withdrawing nature of the carbamate can modulate the nucleophilicity of the amine and the electrophilicity of the nitrile. Furthermore, the benzyloxycarbonyl moiety can participate in intramolecular reactions under certain conditions, leading to unexpected and potentially novel heterocyclic systems. The strategic removal of the Cbz group via hydrogenolysis at a later stage in the synthesis provides a free amine on the spiro-heterocyclic core, opening up avenues for further functionalization and the generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and powerful building block for the synthesis of novel, spiro-heterocyclic scaffolds. Its unique combination of a strained cyclopropane ring and strategically placed, reactive functional groups provides a direct entry into complex molecular architectures that are highly sought after in modern drug discovery. The protocols outlined in this guide serve as a validated starting point for researchers to explore the rich chemistry of this building block. Future investigations could focus on expanding the scope of dinucleophiles, exploring enantioselective transformations to access chiral spiro-heterocycles, and applying these novel scaffolds in the design of next-generation therapeutics. The continued exploration of such specialized building blocks will undoubtedly fuel innovation in the field of medicinal chemistry.

References

-

T. M. V. D. Pinho e Melo, "The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals," Molecules, vol. 26, no. 11, p. 3313, 2021. [Online]. Available: [Link]

-

D. J. W. Paton and S. G. Ball, "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade," European Journal of Medicinal Chemistry, vol. 225, p. 113778, 2021. [Online]. Available: [Link]

- A. K. K. V. V. S. Kumar, "Brief review on cyclopropane analogs: Synthesis and their pharmacological applications," Research Journal of Pharmacy and Technology, vol. 14, no. 8, pp. 4523-4530, 2021.

-

M. A. E. A. M. El-Sayed, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, vol. 14, no. 1, pp. 69-90, 2022. [Online]. Available: [Link]

-

S. A. F. A. M. G. A. A. El-Reedy, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications," Molecules, vol. 27, no. 9, p. 2680, 2022. [Online]. Available: [Link]

-

"Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism," Total Synthesis. [Online]. Available: [Link]

-

"1H-Tetrazole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

Sources

- 1. Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]